molecular formula C11H13N3 B574599 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine CAS No. 191794-40-8

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine

Cat. No.: B574599
CAS No.: 191794-40-8
M. Wt: 187.246
InChI Key: LMAQWLHVOLVCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of pyrido[1,2-a]benzimidazoles, which are known for their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine typically involves the condensation of 2-aminobenzimidazole with various aldehydes under acidic conditions. For instance, heating 2-aminobenzimidazole with an aromatic aldehyde in acetic acid can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield a fully saturated amine .

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit essential bacterial enzymes, disrupting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is unique due to its specific structure, which allows it to interact with bacterial membranes and enzymes in a way that other similar compounds may not. This unique interaction contributes to its potent antimicrobial properties .

Properties

CAS No.

191794-40-8

Molecular Formula

C11H13N3

Molecular Weight

187.246

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine

InChI

InChI=1S/C11H13N3/c12-8-4-3-5-9-11(8)14-7-2-1-6-10(14)13-9/h3-5H,1-2,6-7,12H2

InChI Key

LMAQWLHVOLVCFR-UHFFFAOYSA-N

SMILES

C1CCN2C(=NC3=C2C(=CC=C3)N)C1

Synonyms

Pyrido[1,2-a]benzimidazol-9-amine, 1,2,3,4-tetrahydro- (9CI)

Origin of Product

United States

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